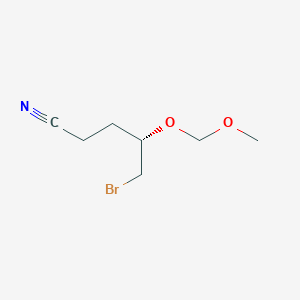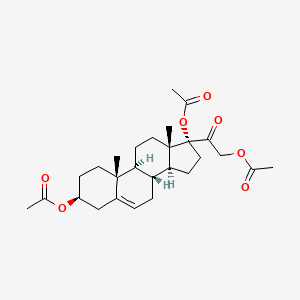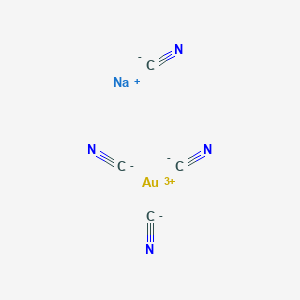
Sodium tetrakis(cyano-C)aurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrakis(cyano-C)aurate, with the chemical formula C₄AuN₄Na , is a coordination complex that features a gold center surrounded by four cyano ligands. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tetrakis(cyano-C)aurate can be synthesized through the reaction of sodium cyanide with gold(III) chloride. The reaction typically occurs in an aqueous medium under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of cyanide compounds and gold salts. The process requires stringent safety measures due to the toxicity of cyanide and the value of gold. The reaction is usually carried out in large reactors with precise temperature and pH control to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tetrakis(cyano-C)aurate undergoes various chemical reactions, including:
Oxidation: The gold center can be oxidized, leading to changes in the oxidation state and reactivity of the compound.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or elemental gold.
Substitution: The cyano ligands can be substituted with other ligands, altering the properties and applications of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like phosphines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state gold complexes.
Reduction Products: Gold(I) complexes or elemental gold.
Substitution Products: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Sodium tetrakis(cyano-C)aurate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based materials.
Biology: Investigated for its potential in bioconjugation and imaging due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in cancer treatment and rheumatoid arthritis.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of sodium tetrakis(cyano-C)aurate involves its ability to interact with various molecular targets. The cyano ligands can coordinate with metal centers, while the gold center can participate in redox reactions. These interactions enable the compound to exert its effects in catalytic processes, biological systems, and therapeutic applications .
Comparaison Avec Des Composés Similaires
Potassium tetrakis(cyano-C)aurate: Similar in structure but with potassium as the counterion.
Sodium tetrakis(cyano-C)zincate: Features zinc instead of gold as the central metal.
Sodium tetrakis(cyano-C)ferrate: Contains iron as the central metal.
Uniqueness: Sodium tetrakis(cyano-C)aurate is unique due to the presence of gold, which imparts distinct optical, electrical, and catalytic properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
31395-95-6 |
|---|---|
Formule moléculaire |
C4AuN4Na |
Poids moléculaire |
324.03 g/mol |
Nom IUPAC |
sodium;gold(3+);tetracyanide |
InChI |
InChI=1S/4CN.Au.Na/c4*1-2;;/q4*-1;+3;+1 |
Clé InChI |
RTLMFXCEYQGKRK-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Au+3] |
Numéros CAS associés |
22806-79-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


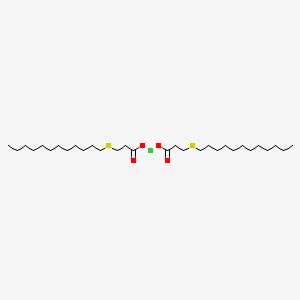
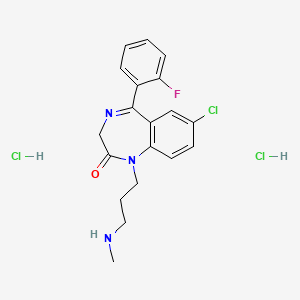
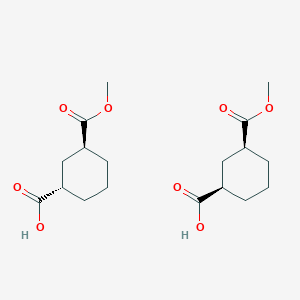
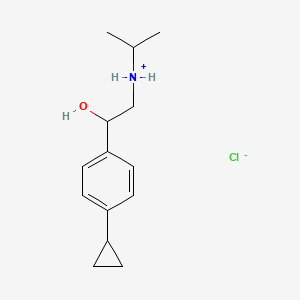
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)


